molecular formula C25H20N2O B2634444 2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034226-33-8

2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No. B2634444
CAS RN: 2034226-33-8
M. Wt: 364.448
InChI Key: LPRUEOVRPYYTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NI-1, and it is a small molecule that has been synthesized by several methods.

Scientific Research Applications

Organic Synthesis and Catalysis

A new one-pot synthesis method utilizing thiourea dioxide as an efficient and reusable organocatalyst for the synthesis of 4-aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones has been described. This methodology offers advantages like good yields, atom economy, short reaction times, and a simple work-up procedure (Ghashang et al., 2015).

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors have shown significant selectivity towards Cu2+ ions in methanol or methanol–water mixtures, indicating potential applications in the detection of transition metal ions (Gosavi-Mirkute et al., 2017).

Anticonvulsant Activity

Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives have been synthesized and evaluated for potential anticonvulsant activity. Some of these compounds showed significant delay in the onset of convulsion and prolongation of survival time in in vivo tests (Ghareb et al., 2017).

Fluorescence Emission Selectivity

A study on pyridine tethered 1,4-naphthoquinone derivatives revealed selective fluorescence emission with Mn2+ ions, demonstrating potential applications in selective detection and imaging techniques (Jali, Masud, & Baruah, 2013).

Anti-inflammatory Activity

Indolyl-pyrazoline compounds, synthesized through condensation reactions, were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method. The study highlighted the potential therapeutic applications of these compounds (Shroff, Daharwal, & Swarnakar, 2017).

properties

IUPAC Name

2-naphthalen-1-yl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c28-25(17-21-6-3-5-19-4-1-2-7-23(19)21)27-15-12-22-16-20(8-9-24(22)27)18-10-13-26-14-11-18/h1-11,13-14,16H,12,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRUEOVRPYYTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.